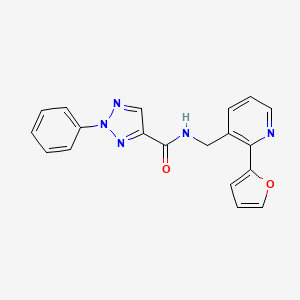

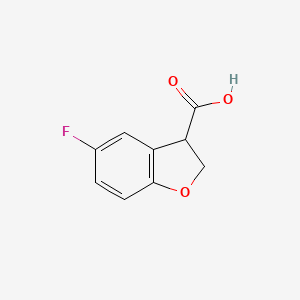

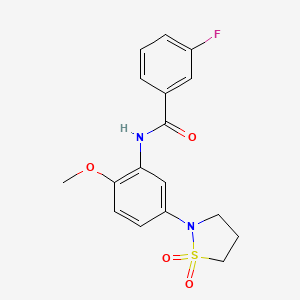

5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Descripción general

Descripción

5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 .

Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, has been a subject of interest in the field of organic chemistry . Various methods have been developed, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H7FO3/c10-5-1-2-8-6 (3-5)7 (4-13-8)9 (11)12/h1-3,7H,4H2, (H,11,12) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is involved in various synthesis and structural studies. For example, the synthesis of mono- and difluoronaphthoic acids involves structural units similar to this compound, highlighting its relevance in the creation of biologically active compounds (Tagat et al., 2002). Additionally, the study of supramolecular architectures in cocrystals of 5-fluorouracil (structurally related to this compound) provides insights into pharmaceutical engineering and solid-state chemistry (Mohana et al., 2017).

Chemical Properties and Interactions

Research on 1-benzofuran-2,3-dicarboxylic acid and its derivatives, which are structurally similar to this compound, reveals important information about hydrogen bonding and pi-pi interactions. This knowledge is crucial for understanding the molecular behavior and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Titi & Goldberg, 2009).

Molecular Docking and Biological Activity

Studies involving molecular docking and analysis of biological activities of benzofuran-carboxylic acids derivatives, which are related to this compound, demonstrate their potential inhibitory effects against cancer and microbial diseases. This highlights the significance of such compounds in medicinal chemistry and drug design (Sagaama et al., 2020).

Synthesis of Analogous Compounds

The synthesis of various analogs and derivatives of this compound, such as 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, provides insights into the versatility and potential applications of these compounds in pharmaceuticals and organic chemistry (Choi et al., 2009).

Safety and Hazards

The safety information available indicates that 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid may cause harm if swallowed, inhaled, or comes into contact with skin or eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The future directions for 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid and other benzofuran derivatives are promising. They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential as natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Propiedades

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-3,7H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVNVSVZHFURDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2623532.png)

![3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2623534.png)

![Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2623535.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2623539.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2623545.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2623548.png)

![methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2623550.png)